10-Ethoxy-9,9-dimethyldecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethoxy-9,9-dimethyldecan-1-amine is an organic compound with the molecular formula C14H31NO. It is characterized by the presence of an ethoxy group, a dimethyl group, and a primary amine group. The compound’s structure includes a long carbon chain, making it a significant molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethoxy-9,9-dimethyldecan-1-amine typically involves the reaction of 9,9-dimethyldecan-1-amine with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the ethyl iodide, resulting in the formation of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
10-Ethoxy-9,9-dimethyldecan-1-amine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
10-Ethoxy-9,9-dimethyldecan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Ethoxy-9,9-dimethyldecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The ethoxy and dimethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
10-Methoxy-9,9-dimethyldecan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
9,9-Dimethyldecan-1-amine: Lacks the ethoxy group, making it less lipophilic.
10-Ethoxy-9-methyldecan-1-amine: Has one less methyl group, affecting its steric properties.
Uniqueness
10-Ethoxy-9,9-dimethyldecan-1-amine is unique due to the presence of both ethoxy and dimethyl groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H31NO |
---|---|
Molecular Weight |
229.40 g/mol |
IUPAC Name |
10-ethoxy-9,9-dimethyldecan-1-amine |
InChI |
InChI=1S/C14H31NO/c1-4-16-13-14(2,3)11-9-7-5-6-8-10-12-15/h4-13,15H2,1-3H3 |
InChI Key |
YZDDMFFTOVVVMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(C)CCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.